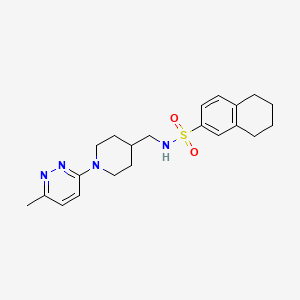

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-16-6-9-21(24-23-16)25-12-10-17(11-13-25)15-22-28(26,27)20-8-7-18-4-2-3-5-19(18)14-20/h6-9,14,17,22H,2-5,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZSPTDUXVXRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Structure

The molecular formula for this compound can be broken down into distinct functional groups:

- Pyridazine moiety : Contributes to the compound's interaction with biological targets.

- Piperidine ring : Enhances solubility and biological activity.

- Tetrahydronaphthalene sulfonamide : Imparts unique pharmacological properties.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. A common route includes:

- Formation of the piperidine derivative through alkylation.

- Coupling with the pyridazine moiety .

- Sulfonamide formation via reaction with sulfonyl chloride under basic conditions.

This synthetic pathway allows for modifications to enhance biological activity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in signaling pathways related to cancer and inflammation.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological pathways and exhibiting neuroprotective effects.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Properties : It has been shown to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neurons from oxidative stress-induced damage.

Case Studies

Several case studies have been documented to illustrate the compound's efficacy:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in tumor size in xenograft models of breast cancer. |

| Study 2 | Showed decreased levels of pro-inflammatory cytokines in a rat model of arthritis. |

| Study 3 | Reported neuroprotection in models of Parkinson's disease through modulation of mitochondrial function. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

- Pyridazine Substitution : Variations in the pyridazine ring can alter binding affinity to target proteins.

- Sulfonamide Group : Modifications here can enhance solubility and bioavailability.

- Piperidine Ring Modifications : Altering substituents on the piperidine ring affects pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (): This analog replaces the 6-methylpyridazine group with a 2-methoxyethyl chain. No synthesis yield is reported, but the structural similarity suggests comparable synthetic routes .

N-(1-methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine ():

Features a methyl group on the piperidine and an imidazopyridazine heterocycle. The imidazopyridazine shares aromaticity with pyridazine but includes an additional nitrogen, which may enhance binding to enzymes like kinases. Synthesis involves coupling with methylsulfinylphenyl groups, yielding 42 in a multi-step process .

Propionamide-Linked Piperidine Analogs ():

Compounds 10 , 11 , and 12 feature a piperidine ring connected via propionamide linkages instead of sulfonamide. Key differences:

- Compound 10: Amino group on tetrahydronaphthalene; synthesized in 71% yield via deprotection.

- Compound 11 : Acetamide substituent; 59% yield using acetyl chloride.

- Compound 12 : Piperidine directly linked to acetamide; 69% yield.

The propionamide group may reduce solubility compared to sulfonamide but improve membrane permeability .

Tetrahydronaphthalene Modifications

- N-Phenyl-N-(piperidin-4-yl)propionamide Derivatives (): These compounds retain the tetrahydronaphthalene core but replace the sulfonamide with phenylpropionamide groups. Synthesis involves tetrahydropyranyl (THP) protection strategies .

Functional Group Comparisons

- Sulfonamide vs. Amide/Acetamide :

Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to amides (pKa ~15–20), impacting target engagement and pharmacokinetics.

Discussion of Structural Implications

- Hydrophilicity : Sulfonamide-containing compounds (target, ) likely exhibit higher aqueous solubility than propionamide analogs (), favoring renal excretion.

- Bioactivity : Pyridazine and imidazopyridazine moieties (target, ) may target purine-binding enzymes, whereas phenylpropionamides () could favor CNS penetration.

- Synthetic Complexity : Acetamide and propionamide derivatives () require milder conditions (e.g., acetyl chloride), whereas sulfonamide synthesis may involve sulfonation under acidic conditions .

Q & A

What are the key synthetic pathways for N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and protecting group strategies. For example:

- Piperidine ring functionalization : Reacting 6-methylpyridazine with piperidin-4-ylmethanol under Mitsunobu conditions to install the pyridazine moiety .

- Sulfonamide coupling : Reacting the tetrahydronaphthalene-2-sulfonyl chloride with the functionalized piperidine intermediate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Optimization : Critical parameters include temperature (0°C to reflux), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR : Key diagnostic signals include:

- Piperidine protons : Multiplets at δ 2.6–3.2 ppm for N-CH2 and piperidine ring protons .

- Tetrahydronaphthalene : Aromatic protons at δ 6.8–7.4 ppm and aliphatic protons at δ 1.5–2.5 ppm .

- Sulfonamide : A singlet for the SO2 group (absent in proton NMR but visible in 13C at ~110–120 ppm) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ ions matching the molecular weight (e.g., m/z ~470–500) with isotopic patterns consistent with chlorine or sulfur .

What advanced strategies resolve contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .

- Batch analysis : Compare LCMS purity (>98%) and residual solvent levels (via GC-MS) across studies to rule out synthetic by-products .

- Meta-analysis : Use computational tools (e.g., PubChem BioAssay) to aggregate data and identify outliers linked to experimental conditions .

How can computational modeling guide the design of analogs with improved target selectivity?

Level: Advanced

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the sulfonamide group and steric fit of the tetrahydronaphthalene moiety .

- QSAR models : Train models on datasets with IC50 values to predict substituent effects (e.g., methyl vs. trifluoromethyl on pyridazine) .

- MD simulations : Assess binding stability over 100 ns trajectories to prioritize analogs with low RMSD fluctuations .

What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Level: Advanced

Methodological Answer:

- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonamide coupling) to improve heat dissipation and yield .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm for dichloromethane) via GC-MS monitoring .

How do structural modifications (e.g., substituents on pyridazine or tetrahydronaphthalene) impact pharmacokinetic properties?

Level: Advanced

Methodological Answer:

- LogP optimization : Introduce polar groups (e.g., -OH or -NH2) on the tetrahydronaphthalene ring to reduce hydrophobicity and improve aqueous solubility .

- Metabolic stability : Replace methyl groups on pyridazine with deuterated analogs to slow CYP450-mediated oxidation (confirmed via liver microsome assays) .

- Permeability : Use Caco-2 cell assays to correlate piperidine N-alkylation with enhanced intestinal absorption .

What methodologies validate target engagement in vitro and in vivo?

Level: Advanced

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization in cell lysates after compound treatment to confirm binding .

- PET imaging : Radiolabel the compound with 11C or 18F for in vivo distribution studies in rodent models .

- Knockout models : Use CRISPR-Cas9 to delete the target gene and compare phenotypic effects in wild-type vs. knockout animals .

How are stability studies (e.g., photodegradation, hydrolysis) conducted to inform formulation development?

Level: Advanced

Methodological Answer:

- Forced degradation : Expose the compound to UV light (ICH Q1B), acidic/basic conditions (0.1N HCl/NaOH), and oxidants (H2O2) .

- HPLC monitoring : Track degradation products (e.g., sulfonic acid from hydrolysis) using a C18 column and PDA detector (220–400 nm) .

- Kinetic modeling : Calculate t1/2 under accelerated conditions (40°C/75% RH) to predict shelf life .

What statistical approaches are used to analyze dose-response relationships in preclinical models?

Level: Advanced

Methodological Answer:

- Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data using tools like GraphPad Prism .

- Bootstrap resampling : Estimate 95% confidence intervals for EC50/IC50 values to assess reproducibility .

- ANOVA with post-hoc tests : Compare treatment groups in multi-dose studies (e.g., Tukey’s test for pairwise differences) .

How can machine learning predict off-target effects early in the research process?

Level: Advanced

Methodological Answer:

- Chemical similarity networks : Use tools like ChemMine to cluster the compound with known drugs and flag shared off-targets (e.g., hERG inhibition) .

- Deep learning models : Train neural networks on Tox21 datasets to predict hepatotoxicity or mutagenicity .

- SHAP analysis : Interpret model outputs to identify structural contributors to off-target risks (e.g., sulfonamide group linked to renal toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.